molecular formula C11H15N5O B7555283 [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol

[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol

Cat. No. B7555283
M. Wt: 233.27 g/mol
InChI Key: UBTDPNLCHJCJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol, also known as MP-10, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors. This results in an increase in dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol has been shown to have a number of biochemical and physiological effects. In animal studies, [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol has been shown to increase dopamine and serotonin levels in the brain, as well as to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. Additionally, [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol in lab experiments is its specificity for the dopamine and serotonin systems, which allows for targeted investigation of these pathways. Additionally, its anxiolytic and antidepressant effects make it a useful tool for studying the neurobiology of anxiety and depression. However, one limitation of using [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol. One area of interest is its potential as a therapeutic agent for anxiety and depression in humans. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further investigation of the mechanisms underlying its effects on the HPA axis may provide insights into its potential as a treatment for stress-related disorders. Finally, the development of new analogs of [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol involves a series of reactions that lead to the formation of the final product. The starting material is 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, which undergoes a cyclization reaction with 3-bromopyrrolidine to form the pyrrolidine ring. The resulting compound is then treated with sodium borohydride and methanol to yield [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol.

Scientific Research Applications

[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression. In pharmacology, [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol has been studied for its effects on the dopamine and serotonin systems, which are involved in a variety of physiological processes. In medicinal chemistry, [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol has been investigated as a potential lead compound for the development of new drugs targeting these systems.

properties

IUPAC Name

[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8-4-10(15-3-2-9(5-15)6-17)16-11(14-8)12-7-13-16/h4,7,9,17H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTDPNLCHJCJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol

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